2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

説明

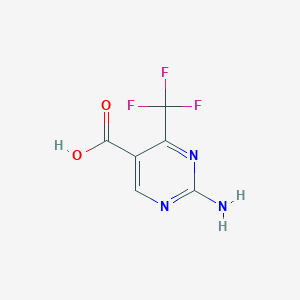

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: One common synthetic route for 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In synthetic chemistry, 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid serves as a crucial building block for creating more complex molecules. It participates in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to alcohol derivatives.

- Substitution Reactions : The trifluoromethyl group can undergo nucleophilic substitutions with various reagents.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit critical enzymes involved in nucleotide metabolism, such as:

- Dihydrofolate reductase

- Thymidylate synthase

These enzymes are essential for DNA synthesis in both bacterial and cancer cells, making this compound a candidate for developing new therapeutic agents .

Medicine

Research indicates that this compound exhibits promising therapeutic properties:

- Anti-inflammatory Activity : It has been shown to inhibit COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Anticancer Potential : Preliminary studies demonstrate moderate anticancer activities against various cancer cell lines, including PC3 and HeLa cells .

- Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .

Agrochemicals

Due to its structural properties, this compound is also explored in the development of agrochemicals. Its ability to inhibit specific enzymes makes it suitable for creating herbicides or pesticides that target particular biochemical pathways in plants or pests .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives similar to this compound. Results indicated significant antibacterial activity against multiple pathogens, supporting its use as a scaffold for antibiotic development.

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound effectively inhibits enzymes involved in nucleotide metabolism. For instance, it showed strong inhibition against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in organisms like Plasmodium falciparum, the malaria-causing parasite .

Anticancer Activity Tests

A series of tests on novel derivatives revealed that certain compounds exhibited anticancer activity with inhibition rates reaching up to 64.20% against prostate cancer cells (PC3) at specific concentrations. This highlights the potential of these derivatives in cancer therapy .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. While moderate toxicity was noted at higher concentrations, therapeutic benefits were observed at lower dosages, suggesting a favorable risk-benefit ratio when used appropriately.

作用機序

The mechanism of action of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .

類似化合物との比較

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.

4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid: A closely related compound with similar properties.

Uniqueness: this compound is unique due to its combination of an amino group, a trifluoromethyl group, and a carboxylic acid group on the pyrimidine ring

生物活性

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 149771-23-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its pharmacological properties, including binding affinity and metabolic stability.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following functional groups:

- Amino group at position 2

- Trifluoromethyl group at position 4

- Carboxylic acid group at position 5

These groups contribute to its unique reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and cellular pathways. It acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and catalytic activity. The trifluoromethyl group significantly enhances the compound's binding affinity, making it a promising candidate for therapeutic applications.

Antibacterial Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antibacterial properties. For instance, studies have shown that related compounds can inhibit the activity of enzymes in the methylerythritol phosphate pathway, which is crucial for bacterial isoprenoid biosynthesis. This pathway is absent in mammals, making it an attractive target for antibacterial drug development .

Table 1: Antibacterial Activity Against Various Strains

| Compound | Active Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, K. pneumoniae | Variable |

| Related Pyrimidine Derivatives | B. cereus, M. smegmatis | <100 µg/mL |

Antiparasitic Activity

In addition to antibacterial effects, this compound has been evaluated for antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies suggest that it interacts effectively with dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis in parasites . This interaction could lead to the development of new antimalarial therapies.

Case Studies

- Antimicrobial Evaluation : A study conducted on various pyrimidine derivatives demonstrated that compounds with structural similarities to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .

- Enzyme Inhibition Studies : In vitro assays have shown that this compound can inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase, which are critical for DNA synthesis in both bacterial and cancer cells .

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. While moderate toxicity was observed in some assays, the compound's potential therapeutic benefits outweigh these risks when used at appropriate dosages .

特性

IUPAC Name |

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZXCJGXZAHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395968 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-23-3 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。